6-methyl-2-(trifluoromethyl)-1H-benzimidazole
Overview
Description
6-methyl-2-(trifluoromethyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C9H7F3N2 and its molecular weight is 200.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiparasitic and Antifungal Activity : Benzimidazole derivatives have shown promising results as antiparasitic agents against protozoan parasites and helminths, including Echinococcus multilocularis and Trichinella spiralis, as well as antifungal activities (Hernández‐Luis et al., 2010); (Navarrete-Vázquez et al., 2001).
Antitumor Activity : Certain benzimidazole derivatives have shown inhibitory activity against cancer cell lines, including breast cancer and Burkitt's lymphoma, suggesting their potential in cancer treatment (Ramla et al., 2006); (Ramla et al., 2007).
Antimicrobial and Antitubercular Properties : Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities, showing effectiveness against various bacterial strains and tuberculosis (Maste et al., 2011).
Antiulcer Agents : Some benzimidazole derivatives, such as lansoprazole, have been developed for their potent anti-secretory and antiulcer properties, providing a basis for new treatments for gastric ulcers (Kubo et al., 1990).
Non-Linear Optical (NLO) Materials : Benzimidazole derivatives have been identified as promising candidates for non-linear optical materials due to their significant molecular hyperpolarizabilities, useful in various NLO devices (Manikandan et al., 2019).
DNA Topoisomerase Inhibitors : Some benzimidazole derivatives exhibit inhibitory effects on mammalian DNA topoisomerase, an enzyme critical in DNA replication, suggesting potential applications in the development of new therapeutic agents (Alpan et al., 2007).
Antioxidant Properties : Certain benzimidazole derivatives have demonstrated significant antioxidant properties, potentially beneficial in preventing oxidative stress-related diseases (Kuş et al., 2004).
Corrosion Inhibition : Benzimidazole derivatives have been explored as corrosion inhibitors for metals in acidic environments, offering potential applications in industrial maintenance and preservation (Yadav et al., 2013).
Agricultural Applications : Benzimidazole derivatives like carbendazim have been used in agriculture for fungal disease control, with research into nanoparticle carriers enhancing their efficacy and reducing environmental impact (Campos et al., 2015).
Properties
IUPAC Name |
6-methyl-2-(trifluoromethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-5-2-3-6-7(4-5)14-8(13-6)9(10,11)12/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLDPPSRICPSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192946 | |
Record name | Benzimidazole, 5-methyl-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399-77-9 | |
Record name | Benzimidazole, 5-methyl-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 5-methyl-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL-2-(TRIFLUOROMETHYL)BENZIMIDAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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